N,O-dibenzoyltyrosine

Übersicht

Beschreibung

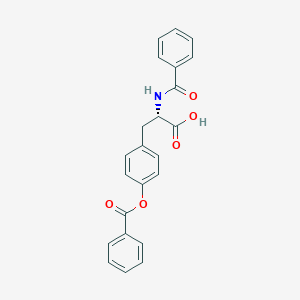

N,O-dibenzoyltyrosine is a chemically modified derivative of the amino acid tyrosine. While the provided papers do not directly discuss N,O-dibenzoyltyrosine, they do provide insights into the chemical behavior of tyrosine and its derivatives under various conditions, which can be extrapolated to understand the properties of N,O-dibenzoyltyrosine.

Synthesis Analysis

The synthesis of tyrosine derivatives can involve various chemical reactions. For instance, o-iodosobenzoic acid has been used to modify tyrosine residues in proteins, which suggests that similar reagents might be employed to synthesize N,O-dibenzoyltyrosine by introducing benzoyl groups into the molecule . Additionally, the synthesis of N-Ac-D-O-phenyltyrosine through the corresponding azlactone and subsequent resolution indicates that complex tyrosine derivatives can be synthesized and purified using enzymatic and chemical methods .

Molecular Structure Analysis

The molecular structure of tyrosine derivatives can be complex and influence their reactivity. For example, the presence of dityrosine in the yeast ascospore wall, which involves oxidative cross-linking of modified tyrosine residues, suggests that N,O-dibenzoyltyrosine could also participate in cross-linking reactions due to its potential reactive sites . Moreover, the study of molecular recognition involving dihydroxybenzoic acid and its derivatives with N-donor compounds indicates that the molecular structure of tyrosine derivatives can significantly affect their interaction with other molecules .

Chemical Reactions Analysis

Tyrosine and its derivatives undergo various chemical reactions. The modification of tyrosine by o-iodosobenzoic acid and the identification of N-acyldioxindolylalanine as a product of tryptophanyl bond cleavage suggest that N,O-dibenzoyltyrosine could also be involved in similar oxidative reactions . Furthermore, the conversion of N-Ac-D-O-phenyltyrosine into other derivatives using palladium(II) acetate in trifluoroacetic acid demonstrates the susceptibility of tyrosine derivatives to transformation under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrosine derivatives like N,O-dibenzoyltyrosine can be inferred from related compounds. The solubility of dityrosine-containing spore wall precursors and their incorporation into the spore wall suggest that N,O-dibenzoyltyrosine might also exhibit solubility in certain environments and participate in the formation of macromolecular structures . The supramolecular assemblies formed by dihydroxybenzoic acid derivatives through hydrogen bonding imply that N,O-dibenzoyltyrosine could form similar assemblies due to the presence of hydrogen bond donors and acceptors in its structure .

Wissenschaftliche Forschungsanwendungen

P-Aminobenzoic Acid in Screening Tests for Exocrine Pancreatic Function N-benzoyl-L-tyrosyl-p-aminobenzoic acid, related to N,O-dibenzoyltyrosine, has been used in screening tests for exocrine pancreatic function. This compound is orally administered and hydrolyzed in the small intestine, yielding N-benzoyl-L-tyrosine and p-aminobenzoic acid. Its metabolites, such as acetyl-p-aminobenzoic acid and p-aminohippuric acid, can be monitored in serum and urine samples (Libeer et al., 1981).

Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Protein Engineering A study on genetically encoding novel chemical bonds in proteins, which has implications for biochemical research and biotherapeutic applications, discusses the use of aryl fluorosulfate-containing unnatural amino acids (Uaas) in proteins. These Uaas can covalently target natural residues, expanding the scope of protein engineering and biological research applications (Liu et al., 2021).

Chemistry of Functionalised N-Heterocyclic Carbenes The study of functionalised N-heterocyclic carbenes (NHC) and their transition metal complexes, which often involve imidazole-containing biomolecules like L-histidine, offers insights into catalyst modification and immobilisation. This can include the modification of catalysts using functional groups derived from N,O-dibenzoyltyrosine-related compounds (Kühl, 2007).

Amination Reactions with Aryl Halides Mediated by Palladium/Imidazolium Salt Systems Research on nucleophilic N-heterocyclic carbenes used as catalyst modifiers in amination reactions showcases the synthesis of benzophenone imines, which can be easily converted to primary amines. This process highlights the role of imidazole-related compounds in catalytic systems, relevant to the understanding of N,O-dibenzoyltyrosine chemistry (Grasa et al., 2001).

Nitisinone in Tyrosine Pathway Disorders Nitisinone, a compound interrupting tyrosine metabolism, is an example of how derivatives related to N,O-dibenzoyltyrosine can be applied in the treatment of disorders like hereditary tyrosinaemia type 1 (HT-1). Its effectiveness and safety profile suggest potential applications in other tyrosine metabolism disorders (Lock et al., 2014).

Eigenschaften

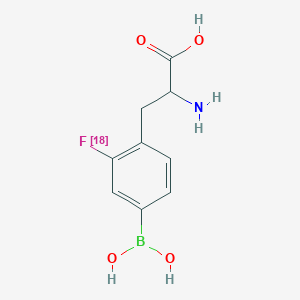

IUPAC Name |

(2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSYXVWHRVSQY-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Dibenzoyl-L-tyrosine | |

CAS RN |

97485-13-7 | |

| Record name | N,O-Dibenzoyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)